2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique molecular structure, which features multiple functional groups, including chloro, nitro, and sulfonyl fluoride. This compound is primarily used in chemical synthesis and biological research due to its reactivity and interaction with biological targets.
The compound can be synthesized through multi-step organic reactions, utilizing various reagents and conditions. It is available from chemical suppliers for research purposes, and its synthesis methods are documented in multiple scientific resources.
2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is classified as an aromatic sulfonyl fluoride compound. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves several key steps:
The reaction conditions often require specific temperatures and solvents to optimize yields and purities. For industrial applications, these laboratory methods are scaled up while ensuring safety protocols are followed due to the hazardous nature of some reagents involved.
The molecular formula for 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is , with a molecular weight of approximately 367.8 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | 2-chloro-4-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
| InChI | InChI=1S/C16H11ClFNO4S/c17-15... |
| InChI Key | TYLHEUZKIPQQER-GRSRPBPQSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)N+[O-])/C=C/C=C/C2=CC(=C(C=C2)S(=O)(=O)F)Cl |
The compound's structure allows for various interactions due to its functional groups, which can engage in electrophilic and nucleophilic reactions.
2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets within biological systems. The functional groups allow the compound to bind with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The exact mechanisms depend on the context of use and the specific targets involved.
The compound exhibits typical physical properties associated with aromatic sulfonyl fluorides:
Key chemical properties include:
Further studies may focus on stability under various conditions (e.g., temperature, pH) and solubility in different solvents to assess practical applications.
2-Chloro-4-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific uses:
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines, contributing to advancements in both research and application development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: